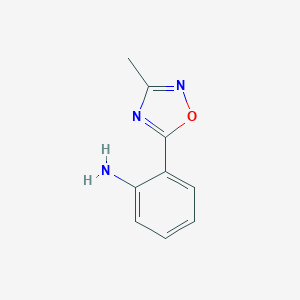

2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methyl-1,2,4-oxadiazol-5-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-6-11-9(13-12-6)7-4-2-3-5-8(7)10/h2-5H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PENHPXCQTHIVKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90506541 | |

| Record name | 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90506541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76629-36-2 | |

| Record name | 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90506541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-methyl-1,2,4-oxadiazol-5-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline, a molecule of interest in medicinal chemistry and materials science. The document outlines a highly efficient, one-pot synthesis protocol, details the preparation of the requisite starting materials, and presents the physicochemical and spectroscopic data for the target compound.

Core Synthesis Protocol: One-Pot Reaction of Isatoic Anhydride and N'-Hydroxyacetimidamide

The most effective and streamlined method for the synthesis of this compound is the one-pot reaction between isatoic anhydride and N'-hydroxyacetimidamide (also known as acetamidoxime).[1] This procedure, conducted at ambient temperature in a sodium hydroxide/dimethyl sulfoxide (NaOH/DMSO) medium, offers high efficiency and avoids the need for protecting groups.[1]

Reaction Scheme:

Figure 1: One-pot synthesis of the target compound.

Experimental Protocol

Materials:

-

Isatoic Anhydride

-

N'-Hydroxyacetimidamide

-

Sodium Hydroxide (NaOH)

-

Dimethyl Sulfoxide (DMSO)

-

Water (H₂O)

-

Ethyl Acetate

-

Brine

Procedure:

-

To a solution of isatoic anhydride (1.0 eq) in DMSO, add powdered NaOH (2.0 eq).

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add N'-hydroxyacetimidamide (1.1 eq) to the reaction mixture.

-

Continue stirring at ambient temperature for 3-5 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold water.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Preparation of Starting Materials

Synthesis of N'-Hydroxyacetimidamide

N'-Hydroxyacetimidamide is a crucial precursor and can be synthesized from readily available starting materials.[2]

Reaction Scheme:

Figure 2: Synthesis of the amidoxime precursor.

Experimental Protocol:

-

Prepare a solution of sodium ethoxide in ethanol.

-

To this solution, add hydroxylamine hydrochloride and stir for 1 hour.

-

Add acetonitrile to the mixture and continue stirring at room temperature.

-

The reaction progress can be monitored by TLC.

-

Upon completion, the product can be isolated and purified by standard laboratory techniques.

Synthesis of Isatoic Anhydride

Isatoic anhydride can be prepared from anthranilic acid.[3]

Experimental Protocol:

-

Dissolve anthranilic acid in a mixture of water and concentrated hydrochloric acid.

-

Pass phosgene gas through the solution while maintaining the temperature below 50°C.

-

The precipitated isatoic anhydride is collected by filtration and washed with cold water.

Quantitative Data and Characterization

The following table summarizes the key physicochemical and spectroscopic data for this compound.

| Property | Value |

| Molecular Formula | C₉H₉N₃O |

| Molecular Weight | 175.19 g/mol [1][4][5] |

| Physical State | Solid[1] |

| Purity | ≥95.0%[4][5] |

| CAS Number | 76629-36-2[1][4] |

| ¹H NMR (DMSO-d₆) | Anticipated signals: Aromatic protons (multiplet), NH₂ (singlet), CH₃ (singlet) |

| ¹³C NMR (DMSO-d₆) | Anticipated signals: Aromatic carbons, Oxadiazole ring carbons, CH₃ carbon |

Note: Specific, experimentally derived NMR and other characterization data were not available in the cited literature for the direct synthesis product. The anticipated signals are based on the chemical structure.

Logical Workflow of Synthesis and Characterization

The overall process from starting materials to the final, characterized product can be visualized as a sequential workflow.

Figure 3: Overall synthesis and analysis workflow.

This guide provides a foundational protocol for the synthesis of this compound. Researchers are advised to consult the primary literature for further details and to adapt the procedures as necessary for their specific laboratory conditions and scale. Standard safety precautions should be followed when handling all chemicals, particularly phosgene.

References

Technical Guide: Physicochemical Properties of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of the heterocyclic compound 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline. Due to the limited availability of experimentally derived data for this specific molecule, this document combines reported data with predicted values based on structurally similar compounds. It includes a summary of key physicochemical parameters, detailed experimental protocols for its synthesis and characterization, and visualizations of the synthetic workflow. This guide is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development involving 1,2,4-oxadiazole derivatives.

Introduction

This compound belongs to the 1,2,4-oxadiazole class of heterocyclic compounds, which are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities. Oxadiazole derivatives have demonstrated potential as anti-inflammatory, analgesic, anticancer, antibacterial, and antifungal agents. The presence of an aniline group provides a versatile handle for further chemical modifications, making this compound a valuable building block in the synthesis of novel therapeutic agents. A thorough understanding of its physicochemical properties is crucial for its effective application in drug design, formulation, and development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. Where experimental data is not available, predicted values from analogous compounds are provided for estimation.

Table 1: Core Physicochemical Data

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 76629-36-2 | [1] |

| Molecular Formula | C₉H₉N₃O | [1][2][3] |

| Molecular Weight | 175.19 g/mol | [1][2] |

| Physical Form | Solid | [1] |

| Purity | ≥ 95% (Commercially available) | [2] |

| InChI Key | PENHPXCQTHIVKF-UHFFFAOYSA-N | [1][2] |

| SMILES | NC1=C(C=CC=C1)C2=NC(C)=NO2 | [1] |

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Notes |

| Melting Point | Not available | - |

| Boiling Point | ~461.2 ± 55.0 °C | Based on the structurally similar 4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]aniline. |

| logP | ~1.7 | Based on the structurally similar 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline. |

| pKa | ~2.25 ± 0.10 | Based on the anilinic nitrogen of the structurally similar 4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]aniline. |

| Solubility | Sparingly soluble in water; Soluble in organic solvents like DMSO and ethanol. | General solubility behavior for similar heterocyclic compounds. |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are outlined below. These are generalized procedures based on common methods for analogous compounds.

Synthesis

A common route for the synthesis of 2-(aryl)-1,2,4-oxadiazoles involves the cyclization of an O-acyl amidoxime, which is formed from the reaction of a nitrile with hydroxylamine followed by acylation. An alternative approach is the reduction of a nitro-substituted precursor.

General Synthesis Workflow:

Detailed Protocol (Example based on Route B):

-

Synthesis of 2-Nitrobenzoyl Chloride: 2-Nitrobenzoic acid is refluxed with thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent (e.g., dichloromethane) until the reaction is complete (monitored by TLC). The excess reagent and solvent are removed under reduced pressure to yield the crude acid chloride.

-

Formation of the O-Acyl Amidoxime Intermediate: The crude 2-nitrobenzoyl chloride is dissolved in a suitable solvent (e.g., THF) and slowly added to a cooled solution of acetamidoxime and a base (e.g., triethylamine or pyridine). The reaction mixture is stirred at room temperature until completion.

-

Cyclization to the 1,2,4-Oxadiazole: The intermediate is cyclized to form 2-(3-Methyl-1,2,4-oxadiazol-5-yl)nitrobenzene. This can be achieved by heating the reaction mixture or by adding a reagent like tetrabutylammonium fluoride (TBAF). The product is then isolated and purified by column chromatography.

-

Reduction of the Nitro Group: The purified nitro compound is dissolved in a solvent such as ethanol or acetic acid. A reducing agent, for example, iron powder in acetic acid or tin(II) chloride in concentrated hydrochloric acid, is added, and the mixture is heated.[4] After completion of the reaction, the mixture is neutralized, and the product, this compound, is extracted with an organic solvent and purified by recrystallization or column chromatography.

Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of the synthesized compound.

General Protocol for ¹H and ¹³C NMR:

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz).

-

Expected Chemical Shifts:

-

¹H NMR: Aromatic protons of the aniline ring are expected in the range of δ 6.5-8.0 ppm. The methyl protons on the oxadiazole ring should appear as a singlet around δ 2.0-2.5 ppm. The amine (NH₂) protons will likely be a broad singlet, with its chemical shift being solvent-dependent.

-

¹³C NMR: The carbon atoms of the oxadiazole ring are expected to resonate at approximately δ 160-170 ppm.[5][6] Aromatic carbons will appear in the δ 115-150 ppm region, and the methyl carbon will be observed at around δ 10-20 ppm.

-

3.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the compound.

General Protocol for HPLC Analysis:

-

System: A standard HPLC system with a UV detector is used.

-

Column: A reverse-phase C18 column is typically suitable.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like 0.1% trifluoroacetic acid or formic acid, is used.

-

Detection: The UV detector is set to a wavelength where the compound has maximum absorbance, determined by a UV scan.

-

Sample Preparation: A dilute solution of the compound is prepared in the mobile phase.

-

Analysis: The sample is injected, and the retention time and peak area are recorded to assess purity.

Biological Activity and Signaling Pathways

There is currently no specific information available in the public domain regarding the biological activity or the signaling pathways directly modulated by this compound. However, the 1,2,4-oxadiazole scaffold is present in molecules that have been investigated for various therapeutic effects. For instance, some 1,2,4-oxadiazole derivatives have been explored as inhibitors of p38 MAPK and VEGFR-2, suggesting that compounds of this class may have potential in oncology and inflammatory diseases. Further research is required to elucidate the specific biological targets and mechanisms of action for this particular compound.

Potential Areas for Biological Investigation:

Safety Information

Based on available data for the compound, the following safety precautions should be observed[1][2]:

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: Use in a well-ventilated area, wear protective gloves, clothing, and eye/face protection. Avoid breathing dust/fumes. Wash thoroughly after handling.

Conclusion

This compound is a heterocyclic compound with potential as a building block in medicinal chemistry. This guide has summarized its known and predicted physicochemical properties and provided generalized experimental protocols for its synthesis and characterization. While there is a lack of specific experimental data for some parameters and for its biological activity, the information compiled herein provides a valuable starting point for researchers. Further experimental investigation is necessary to fully characterize this compound and explore its therapeutic potential.

References

- 1. This compound DiscoveryCPR 76629-36-2 [sigmaaldrich.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C9H9N3O | CID 12676682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline. The information is curated for researchers, scientists, and professionals in the field of drug development.

Core Compound Data

The fundamental chemical identifiers and properties of this compound are summarized below. This data is essential for laboratory use, including experimental design and compound registration.

| Property | Value | Citations |

| CAS Number | 76629-36-2 | [1][2] |

| Molecular Formula | C₉H₉N₃O | [1][2] |

| Molecular Weight | 175.19 g/mol | [2][3] |

| Physical Form | Solid | [2] |

| InChI Key | PENHPXCQTHIVKF-UHFFFAOYSA-N | [1][2] |

| SMILES String | NC1=C(C=CC=C1)C2=NC(C)=NO2 | [2] |

| Purity | Typically ≥95.0% (commercial availability) | [1] |

Biological and Chemical Context

While detailed experimental protocols and specific signaling pathway involvement for this compound are not extensively documented in publicly accessible literature, the 1,2,4-oxadiazole core is a recognized pharmacophore in medicinal chemistry. Heterocyclic structures, including 1,2,4-oxadiazoles, are of significant interest due to their diverse biological activities and potential as scaffolds in drug design.[4][5]

Compounds containing the 1,2,4-oxadiazole ring have been investigated for a wide range of therapeutic applications, including but not limited to:

The aniline moiety present in the compound provides a versatile chemical handle for further synthetic modifications, allowing for the exploration of structure-activity relationships in drug discovery programs.

Experimental Workflows

Based on the available information, a general logical workflow for the investigation of novel oxadiazole derivatives can be conceptualized. This involves synthesis, characterization, and subsequent biological screening.

Caption: General workflow for synthesis and evaluation of 1,2,4-oxadiazole derivatives.

Safety Information

This compound is associated with the following hazard statements:

Standard laboratory safety precautions, including the use of personal protective equipment (PPE), should be strictly followed when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Spectroscopic and Synthetic Profile of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a proposed synthetic route for 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline. The information is tailored for researchers, scientists, and professionals in drug development, offering a predictive and methodological framework for the synthesis and characterization of this compound. Given the limited availability of direct experimental data in public literature, this guide leverages data from structurally analogous compounds to predict spectroscopic values.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of related structures, including aniline and various 1,2,4-oxadiazole derivatives.[1][2][3][4][5][6]

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~7.8-8.0 | d | 1H | Aromatic CH |

| ~7.3-7.5 | t | 1H | Aromatic CH |

| ~6.8-7.0 | m | 2H | Aromatic CH |

| ~5.5-6.0 | s (broad) | 2H | -NH₂ |

| ~2.4 | s | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C=N (oxadiazole) |

| ~165 | C-O (oxadiazole) |

| ~148 | Aromatic C-NH₂ |

| ~132 | Aromatic CH |

| ~128 | Aromatic CH |

| ~118 | Aromatic C-C(oxadiazole) |

| ~116 | Aromatic CH |

| ~115 | Aromatic CH |

| ~12 | -CH₃ |

Table 3: Predicted FT-IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Strong, Doublet | N-H stretch (primary amine) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Weak | Aliphatic C-H stretch |

| ~1620 | Strong | N-H bend (scissoring) |

| 1600-1450 | Medium-Strong | Aromatic C=C stretch |

| ~1580 | Strong | C=N stretch (oxadiazole) |

| 1340-1250 | Strong | Aromatic C-N stretch |

| 910-670 | Strong | N-H wag |

Table 4: Predicted Mass Spectrometry Data (Electron Impact - EI)

| m/z | Predicted Fragment Ion |

| 175 | [M]⁺ (Molecular Ion) |

| 160 | [M - CH₃]⁺ |

| 133 | [M - N₂O]⁺ |

| 119 | [C₇H₇N₂]⁺ |

| 92 | [C₆H₆N]⁺ |

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis and spectroscopic characterization of this compound.

Synthesis Protocol

The synthesis of this compound can be achieved via a two-step process involving the formation of an O-acylamidoxime intermediate followed by cyclization.[7][8]

Step 1: Synthesis of N'-(2-aminobenzoyloxy)acetimidamide

-

To a solution of 2-aminobenzoic acid (1 eq.) in a suitable solvent such as DMF, add a coupling agent like HATU (1.1 eq.) and a base such as DIPEA (2 eq.).

-

Stir the mixture at room temperature for 15 minutes.

-

Add acetamidoxime (1 eq.) to the reaction mixture.

-

Continue stirring at room temperature for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate.

Step 2: Cyclization to this compound

-

Dissolve the crude N'-(2-aminobenzoyloxy)acetimidamide in a high-boiling point solvent such as toluene or xylene.

-

Heat the mixture to reflux (approximately 110-140 °C) for 4-6 hours. The cyclization can be promoted by the addition of a catalytic amount of a base like potassium carbonate.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the final product.

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). For ¹³C NMR, a more concentrated sample (20-30 mg) may be required.[2]

-

Acquisition : Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.

-

Referencing : Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation : Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk.

-

Acquisition : Record the spectrum on an FT-IR spectrometer over the range of 4000-400 cm⁻¹.[2]

-

Background Correction : A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction : Introduce the sample into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization : Use Electron Impact (EI) or Electrospray Ionization (ESI) to generate ions.

-

Analysis : Analyze the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight) to determine the mass-to-charge ratio (m/z) of the molecular ion and its fragments.[9]

Visualizations

The following diagrams illustrate the proposed synthetic pathway and a general workflow for the spectroscopic analysis of the target compound.

Caption: Proposed synthetic pathway for this compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Aniline(62-53-3) 13C NMR [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

The Diverse Biological Activities of 1,2,4-Oxadiazole Derivatives: A Technical Guide

The 1,2,4-oxadiazole scaffold, a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms, has emerged as a privileged structure in medicinal chemistry. Its unique physicochemical properties, including its role as a bioisosteric replacement for amide and ester groups, contribute to its ability to interact with a wide range of biological targets. This has led to the development of numerous 1,2,4-oxadiazole derivatives with a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the significant biological activities of these compounds, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Anticancer Activity

1,2,4-Oxadiazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines.[1][2][3] Their mechanisms of action are diverse and include the inhibition of enzymes crucial for cancer cell proliferation and survival, such as histone deacetylases (HDACs) and carbonic anhydrases.[2][4]

Quantitative Data for Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected 1,2,4-oxadiazole derivatives against various human cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 1,2,4-Oxadiazole linked Imidazopyridine (Compound 1) | MCF-7 (Breast) | 0.68 ± 0.03 | [1] |

| A-549 (Lung) | 1.56 ± 0.061 | [1] | |

| A375 (Melanoma) | 0.79 ± 0.033 | [1] | |

| 1,2,4-Oxadiazole linked with 1,2,4-Thiadiazole-Pyrimidine (Compound 5) | MCF-7 (Breast) | 0.22 ± 0.078 | [1] |

| A-549 (Lung) | 0.11 ± 0.051 | [1] | |

| Colo-205 (Colon) | 0.93 ± 0.043 | [1] | |

| A2780 (Ovarian) | 0.34 ± 0.056 | [1] | |

| 1,2,4-Oxadiazole-1,3,4-Oxadiazole Fused Derivative (Compound 33) | MCF-7 (Breast) | 0.34 ± 0.025 | [2] |

| 1,2,4-Oxadiazole-fused-Imidazothiadiazole Derivatives (13a-b) | A375, MCF-7, ACHN | 0.11 - 1.47 | [5] |

| 1,2,4-Oxadiazoles linked with Benzimidazole (14a-d) | MCF-7, A549, A375 | 0.12 - 2.78 | [5] |

| 1,2,4-Oxadiazole-1,2,3-Triazole-Pyrazole Derivative (Compound 16) | MCF-7 (Breast) | 0.081 ± 0.0012 | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the 1,2,4-oxadiazole derivatives and a vehicle control. A positive control, such as doxorubicin, is also included. The plates are incubated for 48-72 hours.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and the resulting formazan crystals are solubilized by adding a solubilization solution, typically dimethyl sulfoxide (DMSO) or isopropanol.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

Workflow of the MTT assay for determining cytotoxicity.

Anti-inflammatory Activity

Certain 1,2,4-oxadiazole derivatives have been shown to possess anti-inflammatory properties.[6][7] This activity is often evaluated using in vivo models of inflammation.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is a widely used and reliable model for screening the acute anti-inflammatory activity of compounds.

Methodology:

-

Animal Acclimatization: Wistar albino rats are acclimatized to the laboratory conditions for a week before the experiment.

-

Grouping and Administration: The rats are divided into groups: a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the 1,2,4-oxadiazole derivatives. The compounds and the standard drug are administered orally.

-

Induction of Edema: One hour after the administration of the compounds, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.

-

Paw Volume Measurement: The paw volume is measured at 0, 1, 2, 3, and 4 hours after the carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group in comparison to the control group. A significant reduction in paw volume in the test groups indicates anti-inflammatory activity.

Experimental workflow for the carrageenan-induced paw edema model.

Antimicrobial Activity

The 1,2,4-oxadiazole nucleus is a key pharmacophore in a variety of anti-infective agents, demonstrating activity against a range of bacteria and fungi.[8]

Quantitative Data for Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for selected 1,2,4-oxadiazole derivatives against various microbial strains.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Phenyl-1,2,4-oxadiazole Derivative | E. coli | 60 | [9] |

| Cinnamic acid-1,2,4-oxadiazole Derivative | M. tuberculosis H37Ra | 8.45 | [8] |

| 1,2,4-Oxadiazole Derivative 52 | S. aureus | Not specified, but effective | [8] |

| 1,2,4-Oxadiazole Derivative 53 | E. faecium | Not specified, but effective | [8] |

| 1,2,4-Oxadiazole Derivative 57 | C. difficile (MIC90) | 1 | [10] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology:

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

-

Serial Dilution: The 1,2,4-oxadiazole derivative is serially diluted in a 96-well microtiter plate containing the broth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microorganism without the compound) and a negative control (broth without microorganism) are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Antiviral Activity

Recent studies have highlighted the potential of 1,2,4-oxadiazole derivatives as antiviral agents, with activity reported against a variety of viruses, including Zika virus, dengue virus, and coronaviruses.[11][12]

Quantitative Data for Antiviral Activity

| Compound/Derivative | Virus | EC50 (µM) | IC50 (µM) | Reference |

| 4-(5-phenyl-1,2,4-oxadiazol-3-yl)-N-(pyridin-3-ylmethyl)aniline (5d) | Zika Virus (ZIKV) | Potent activity | - | [12] |

| 1,2,4-Oxadiazole Derivative 13f | SARS-CoV-2 | 5.4 | 1.8 (PLpro) | [11] |

| 1,2,4-Oxadiazole Derivative 26r | SARS-CoV-2 | 4.3 | 1.0 (PLpro) | [11] |

Signaling Pathway: Inhibition of SARS-CoV-2 Papain-like Protease (PLpro)

Several 1,2,4-oxadiazole derivatives have been identified as inhibitors of the SARS-CoV-2 papain-like protease (PLpro), an enzyme essential for viral replication and for dampening the host's innate immune response.

Inhibition of SARS-CoV-2 PLpro by 1,2,4-oxadiazole derivatives.

Antidiabetic Activity

1,2,4-Oxadiazole derivatives have shown promise as antidiabetic agents, primarily through the inhibition of enzymes like α-amylase and α-glucosidase, which are involved in carbohydrate digestion and glucose absorption.[13][14] Some derivatives also act as G protein-coupled receptor 119 (GPR119) agonists.[15]

Quantitative Data for Antidiabetic Activity

| Compound/Derivative | Target | IC50 / EC50 | Reference |

| Oxadiazole Derivative 1 | α-glucosidase | 1.10 µM (IC50) | [16] |

| Oxadiazole Derivative 4 | α-glucosidase | Excellent activity | [16] |

| Oxadiazole Derivative 16 | α-glucosidase | Excellent activity | [16] |

| 1,2,4-Oxadiazole Derivative 4p | GPR119 | 20.6 nM (EC50) | [15] |

Signaling Pathway: GPR119 Agonism

GPR119 is a G protein-coupled receptor expressed in pancreatic β-cells and intestinal L-cells. Its activation leads to an increase in intracellular cyclic AMP (cAMP), which in turn stimulates glucose-dependent insulin secretion and the release of glucagon-like peptide-1 (GLP-1).

References

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery | MDPI [mdpi.com]

- 10. Identification of a 1,2,4-Oxadiazole with Potent and Specific Activity against Clostridioides difficile, the Causative Bacterium of C. difficile Infection, an Urgent Public Health Threat - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ipbcams.ac.cn [ipbcams.ac.cn]

- 12. Discovery and synthesis of 1,2,4-oxadiazole derivatives as novel inhibitors of Zika, dengue, Japanese encephalitis, and classical swine fever virus infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. rjptonline.org [rjptonline.org]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and biological evaluation of 1, 2, 4-oxadiazole derivatives as novel GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

In-depth Technical Guide on the Potential Mechanism of Action of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline

Notice to the Reader: A comprehensive search of scientific literature and chemical databases has revealed no specific biological or pharmacological studies for the compound 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline. Therefore, a detailed technical guide on its specific mechanism of action, including quantitative data and established experimental protocols, cannot be provided at this time.

The following guide has been constructed based on the known biological activities of structurally related compounds containing the 1,2,4-oxadiazole core and aniline moieties. The information presented is intended to serve as a speculative and informational resource for researchers, scientists, and drug development professionals, outlining potential avenues of investigation for this compound. The experimental protocols and potential signaling pathways described are based on studies of analogous compounds and should be adapted and validated for the specific molecule of interest.

Introduction to 1,2,4-Oxadiazole-Containing Compounds

The 1,2,4-oxadiazole ring is a five-membered heterocycle that is considered a "privileged" scaffold in medicinal chemistry. This is due to its favorable physicochemical properties, including metabolic stability and the ability to act as a bioisosteric replacement for other functional groups, such as esters and amides. Derivatives of 1,2,4-oxadiazole have been reported to exhibit a wide range of biological activities, including but not limited to:

-

Anticancer Activity: Many 1,2,4-oxadiazole derivatives have been investigated for their potential as anticancer agents.

-

Anti-inflammatory Effects: This class of compounds has shown promise in modulating inflammatory pathways.

-

Antimicrobial Properties: Antibacterial and antifungal activities have been observed in various 1,2,4-oxadiazole-containing molecules.

-

Neurological Applications: Some derivatives have been explored for their potential in treating neurological disorders.

The aniline moiety, a primary amine attached to a benzene ring, is also a common feature in many biologically active compounds and can significantly influence the pharmacological profile of a molecule.

Postulated Biological Activities and Potential Mechanisms of Action

Based on the activities of structurally similar compounds, this compound could potentially exhibit a range of biological effects. The following sections outline hypothetical mechanisms and the experimental protocols that could be used to investigate them.

Potential Anticancer Activity

Structurally related 1,2,4-oxadiazole and aniline derivatives have demonstrated anticancer properties through various mechanisms.

Hypothetical Signaling Pathways:

-

Kinase Inhibition: The compound could potentially inhibit protein kinases that are crucial for cancer cell proliferation and survival.

-

Apoptosis Induction: It might trigger programmed cell death in cancer cells through intrinsic or extrinsic apoptotic pathways.

-

Cell Cycle Arrest: The compound could potentially halt the cell cycle at different phases, preventing cancer cell division.

Illustrative Experimental Workflow for Anticancer Screening:

Caption: A generalized workflow for the initial in vitro screening and subsequent mechanism of action studies for potential anticancer compounds.

Experimental Protocols:

-

MTT Assay for Cell Viability:

-

Seed cancer cell lines in 96-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for 24, 48, and 72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability.

-

-

Annexin V/PI Staining for Apoptosis:

-

Treat cells with the test compound for a predetermined time.

-

Harvest and wash the cells with binding buffer.

-

Stain the cells with FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Analyze the stained cells using flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Potential Anti-inflammatory Activity

The 1,2,4-oxadiazole scaffold is present in molecules that have been shown to modulate inflammatory responses.

Hypothetical Signaling Pathways:

-

Inhibition of Pro-inflammatory Cytokines: The compound could potentially suppress the production of cytokines such as TNF-α, IL-6, and IL-1β.

-

Modulation of NF-κB Pathway: It might interfere with the activation of the NF-κB signaling cascade, a key regulator of inflammation.

-

Enzyme Inhibition (e.g., COX, LOX): The compound could potentially inhibit enzymes involved in the inflammatory process.

Illustrative Diagram of the NF-κB Signaling Pathway:

Caption: A simplified diagram illustrating potential points of inhibition of the NF-κB signaling pathway by the test compound.

Experimental Protocols:

-

LPS-induced Cytokine Production in Macrophages:

-

Culture macrophage cell lines (e.g., RAW 264.7) and pre-treat with the test compound.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Collect the cell culture supernatant after a specified incubation period.

-

Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.

-

-

Western Blot for NF-κB Pathway Proteins:

-

Treat cells with the test compound followed by an inflammatory stimulus.

-

Prepare cell lysates and separate proteins by SDS-PAGE.

-

Transfer the proteins to a membrane and probe with antibodies against key NF-κB pathway proteins (e.g., phospho-IκBα, p65).

-

Visualize the protein bands to assess the activation state of the pathway.

-

Summary of Potential Quantitative Data

As no experimental data is available for this compound, the following table is a template that researchers can use to structure their findings once experiments are conducted.

| Assay Type | Cell Line / Target | Parameter | Result |

| Cell Viability | e.g., A549 (Lung Cancer) | IC₅₀ (µM) | Data to be determined |

| Apoptosis | e.g., HeLa (Cervical Cancer) | % Apoptotic Cells | Data to be determined |

| Cytokine Inhibition | e.g., RAW 264.7 | TNF-α IC₅₀ (µM) | Data to be determined |

| Kinase Inhibition | e.g., EGFR | IC₅₀ (nM) | Data to be determined |

Conclusion and Future Directions

While the specific mechanism of action of this compound remains uninvestigated, its structural features suggest that it may possess interesting biological activities. The information provided in this guide offers a starting point for researchers to design and execute studies to elucidate its potential therapeutic value. Future research should focus on a systematic screening of this compound against various biological targets to identify its primary mechanism of action and to explore its potential as a lead compound in drug discovery programs.

A Technical Guide to the Synthesis of 1,2,4-Oxadiazoles: Core Methodologies and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-oxadiazole ring is a five-membered heterocycle of significant interest in medicinal chemistry, frequently utilized as a bioisostere for amide and ester functionalities to enhance the pharmacokinetic profiles of drug candidates. This technical guide provides an in-depth review of the core synthetic strategies for constructing the 1,2,4-oxadiazole scaffold, presenting detailed experimental protocols for key methodologies and summarizing quantitative data to facilitate comparison and application in a research and development setting.

Principal Synthetic Strategies

The construction of the 1,2,4-oxadiazole ring is predominantly achieved through two classical and highly versatile pathways: the acylation and subsequent cyclization of amidoximes, and the 1,3-dipolar cycloaddition of nitrile oxides with nitriles.[1][2] More recent advancements have introduced efficient one-pot variations and oxidative cyclization methods, broadening the chemist's toolkit for accessing these valuable heterocycles.

Acylation and Cyclodehydration of Amidoximes

The most prevalent method for synthesizing 1,2,4-oxadiazoles involves the reaction of an amidoxime with a carbonyl-containing compound, such as an acyl chloride, carboxylic acid, or ester.[2] This process occurs in two main stages: the initial O-acylation of the amidoxime to form an O-acylamidoxime intermediate, followed by an intramolecular cyclodehydration to yield the aromatic 1,2,4-oxadiazole ring.[3]

Various modern adaptations of this classical approach have been developed to improve efficiency, reduce reaction times, and simplify purification. These include one-pot procedures in superbasic media (e.g., NaOH/DMSO) that facilitate both the acylation and cyclization steps at room temperature, and microwave-assisted syntheses that dramatically accelerate the reaction.[4]

Caption: General pathway for 1,2,4-oxadiazole synthesis via amidoxime acylation.

1,3-Dipolar Cycloaddition

An alternative and powerful strategy for constructing the 1,2,4-oxadiazole ring is the [3+2] cycloaddition reaction between a nitrile oxide and a nitrile.[5] Nitrile oxides are typically generated in situ from precursors such as aldoximes or hydroximoyl chlorides to circumvent their propensity for dimerization.[6][7] This method allows for a high degree of modularity in accessing diverse 1,2,4-oxadiazole derivatives.

Caption: General pathway for 1,2,4-oxadiazole synthesis via 1,3-dipolar cycloaddition.

Oxidative Cyclization Methods

Recent innovations have led to the development of oxidative cyclization strategies, which provide alternative routes to the 1,2,4-oxadiazole core.[8] These methods typically involve the formation of a key N-O or C-O bond through an oxidative process, starting from precursors like N-acyl amidines or N-benzyl amidoximes.[8] Common oxidizing agents include N-Bromosuccinimide (NBS) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[1] Furthermore, electrochemical methods have emerged as an environmentally benign approach for this transformation.[3]

Caption: Precursor-oxidant pairings for oxidative cyclization to 1,2,4-oxadiazoles.

Quantitative Data on Synthetic Methods

The following tables summarize quantitative data for the synthesis of various 3,5-disubstituted 1,2,4-oxadiazoles via the described methodologies, allowing for a direct comparison of their efficiency and reaction conditions.

Table 1: Synthesis via Amidoxime Acylation and Cyclodehydration

| R¹ (from Amidoxime) | R² (from Acylating Agent) | Method | Conditions | Time | Yield (%) | Reference |

| Phenyl | Cinnamoyl | Acyl Chloride, K₂CO₃, Silica-gel | Dichloromethane, MW, 120 °C | 30 min | 91 | [7] |

| 4-Chlorophenyl | Phenyl | Carboxylic Acid, HBTU, PS-BEMP | Acetonitrile, MW, 160 °C | 15 min | 92 | |

| 4-Methylphenyl | Methyl | Carboxylic Acid Ester, NaOH | DMSO, Room Temp. | 4-24 h | 11-90 | [4] |

| Phenyl | Phenyl | Carboxylic Acid Ester, NaOH | DMSO, Room Temp. | 4-24 h | 90 | [4] |

| 4-Methoxyphenyl | 4-Nitrophenyl | Acyl Chloride, Pyridine | Reflux | 6-12 h | Moderate-Good | [3] |

| Phenyl | Ethyl | Carboxylic Acid, EDC, HOAt | Borate Buffer (pH 9.5), 90 °C | 2 h | 72 |

Table 2: Synthesis via 1,3-Dipolar Cycloaddition

| R¹ (from Nitrile Oxide) | R² (from Nitrile) | Precursor/Conditions | Time | Yield (%) | Reference |

| 4-Fluorophenyl | 3-Cyanophenyl | Arylnitrile, Hydroxylamine, Acyl Chloride | - | 63 | [3] |

| Pyridin-2-yl | 3-Cyanophenyl | Arylnitrile, Hydroxylamine, Acyl Chloride | - | 45 | [3] |

| Phenyl | Acetonitrile | Amidoxime, PTSA, ZnCl₂ | 5-8 h | 85 | [1][5] |

| 4-Tolyl | Benzonitrile | Amidoxime, PTSA, ZnCl₂ | 5-8 h | 88 | [1][5] |

Table 3: Synthesis via Oxidative Cyclization

| Precursor | R¹ | R² | Method/Oxidant | Conditions | Time | Yield (%) | Reference |

| N-Acyl Amidine | Phenyl | 4-Chlorophenyl | NBS | Ethyl Acetate, RT | 10 min | 99 | [8] |

| N-Acyl Amidine | 4-Tolyl | Phenyl | NBS | Ethyl Acetate, RT | 10 min | 98 | [8] |

| Amidoxime | Phenyl | - | DDQ | Dioxane, 100 °C | 3 h | 95 | [1] |

| Amidoxime | 4-Bromophenyl | - | DDQ | Dioxane, 100 °C | 3 h | 91 | [1] |

| N-Benzyl Amidoxime | Phenyl | - | Anodic Oxidation | MeCN, n-Bu₄NBF₄ | - | 93 | [3][8] |

| N-Benzyl Amidoxime | 4-Fluorophenyl | - | Anodic Oxidation | MeCN, n-Bu₄NBF₄ | - | 89 | [3][8] |

Experimental Protocols

Protocol 1: One-Pot Synthesis from Carboxylic Acids and Amidoximes under Microwave Irradiation

This protocol details a rapid, one-pot synthesis utilizing microwave heating to accelerate the coupling and cyclization steps.

Workflow Diagram:

Caption: Workflow for microwave-assisted one-pot synthesis of 1,2,4-oxadiazoles.

Materials:

-

Carboxylic Acid (1.0 eq)

-

Amidoxime (1.1 eq)

-

HBTU (1.0 eq)

-

Polymer-supported 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (PS-BEMP) (3.0 eq)

-

Acetonitrile (MeCN)

-

Microwave vial

Methodology:

-

To a microwave vial, add the carboxylic acid (1.0 eq), HBTU (1.0 eq), and PS-BEMP (3.0 eq).

-

Add anhydrous acetonitrile to the vial.

-

Add the corresponding amidoxime (1.1 eq) to the mixture.

-

Seal the vial and place it in a microwave reactor.

-

Heat the reaction mixture to 160 °C for 15 minutes.

-

After cooling to room temperature, filter the reaction mixture to remove the polymer-supported resin. Wash the resin with additional acetonitrile or dichloromethane.

-

Combine the filtrates and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography or preparative HPLC to yield the desired 3,5-disubstituted 1,2,4-oxadiazole.

Protocol 2: Superbase-Mediated One-Pot Synthesis from Esters and Amidoximes

This protocol describes a room-temperature, one-pot synthesis using a superbase medium.

Materials:

-

Amidoxime (1.0 mmol)

-

Carboxylic acid methyl or ethyl ester (1.1 mmol)

-

Sodium hydroxide (NaOH) powder (2.0 mmol)

-

Dimethyl sulfoxide (DMSO) (4 mL)

-

Round-bottom flask

-

Magnetic stirrer

Methodology:

-

In a round-bottom flask, dissolve the amidoxime (1.0 mmol) and the carboxylic acid ester (1.1 mmol) in DMSO (4 mL).

-

Add powdered sodium hydroxide (2.0 mmol) to the solution.

-

Stir the reaction mixture vigorously at room temperature for 4-24 hours.[4]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold water.

-

If a precipitate forms, collect it by filtration, wash with water, and dry. If no precipitate forms, extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure and purify the crude product by recrystallization or silica gel column chromatography.

Protocol 3: Catalytic Synthesis via 1,3-Dipolar Cycloaddition

This protocol details the synthesis of 1,2,4-oxadiazoles from amidoximes and nitriles via a PTSA/ZnCl₂ catalyzed 1,3-dipolar cycloaddition.

Materials:

-

Amidoxime (1.0 eq)

-

Organic Nitrile (1.0-1.2 eq)

-

p-Toluenesulfonic acid monohydrate (PTSA) (0.3 eq)

-

Anhydrous zinc chloride (ZnCl₂) (0.3 eq)

-

N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

Methodology:

-

To a solution of the amidoxime (1.0 eq) and the organic nitrile (1.0-1.2 eq) in DMF, add p-toluenesulfonic acid monohydrate (0.3 eq) and anhydrous zinc chloride (0.3 eq).[5]

-

Heat the reaction mixture to 80 °C under a nitrogen atmosphere.

-

Monitor the reaction progress by TLC. The reaction is typically complete within 5-8 hours.[5]

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted 1,2,4-oxadiazole.[5]

Protocol 4: NBS-Promoted Oxidative Cyclization of N-Acyl Amidines

This protocol describes a rapid and high-yielding synthesis of 1,2,4-oxadiazoles from N-acyl amidines.

Materials:

-

N-Acyl Amidine (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.2 eq)

-

Ethyl Acetate (EtOAc)

Methodology:

-

To a solution of the N-acyl amidine (1.0 eq) in ethyl acetate, add N-Bromosuccinimide (1.2 eq).

-

Stir the reaction mixture at room temperature. The reaction is typically complete within 10 minutes.[8]

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with aqueous sodium thiosulfate solution.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure. The crude product is often of high purity, but can be further purified by column chromatography if necessary.[8]

Conclusion

The synthesis of the 1,2,4-oxadiazole core is well-established, with a range of robust and versatile methodologies available to researchers. The classical approach of amidoxime acylation and cyclization remains a cornerstone, with modern advancements such as microwave-assisted and superbase-mediated one-pot protocols offering significant improvements in efficiency and reaction times. The 1,3-dipolar cycloaddition and various oxidative cyclization strategies provide valuable alternative pathways, expanding the scope of accessible molecular diversity. The selection of a specific synthetic route will depend on factors such as substrate availability, desired throughput, and the functional group tolerance of the target molecules. The detailed protocols and comparative data presented in this guide are intended to aid researchers in the effective design and execution of synthetic routes to this important heterocyclic scaffold.

References

- 1. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]

- 2. Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 1,3-Dipolar Cycloaddition of Nitrile Oxide | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline: Discovery, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. In the landscape of medicinal chemistry, it has gained prominence as a versatile bioisosteric replacement for amide and ester groups.[1] This strategic substitution can enhance a molecule's resistance to enzymatic hydrolysis, thereby improving its metabolic stability and oral bioavailability. The rigid, planar structure of the oxadiazole ring also serves as a valuable scaffold for orienting substituents in three-dimensional space to optimize interactions with biological targets.[2]

The aniline moiety, a primary aromatic amine, is a common building block in the synthesis of a vast array of pharmaceuticals and other functional organic molecules. The combination of the 1,2,4-oxadiazole ring and the aniline group in 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline suggests its potential as a key intermediate for the synthesis of novel bioactive compounds.

Discovery and History

The precise first synthesis and reporting of this compound are not prominently documented in readily accessible scientific literature or patents. The compound is commercially available from several chemical suppliers, indicating that its synthesis has been established.[1] However, the original discovery and the initial context for its preparation remain obscure in the public domain. It is plausible that the compound was first synthesized as part of a larger library in an industrial drug discovery program, with the data remaining proprietary. The general synthetic routes to 2-(1,2,4-oxadiazol-5-yl)anilines have been explored, with a notable one-pot method involving the reaction of amidoximes with isatoic anhydrides being developed for the creation of libraries of such compounds for materials science applications, specifically as potential blue-light-emitting materials.

Synthetic Protocols

While the first specific synthesis of this compound is not definitively documented in public literature, a highly plausible and efficient synthetic route can be derived from established methodologies for the creation of 3,5-disubstituted 1,2,4-oxadiazoles. A particularly relevant approach involves the one-pot reaction of an amidoxime with isatoic anhydride.

Proposed Synthetic Pathway: One-Pot Reaction of Acetamidoxime and Isatoic Anhydride

This method provides a direct and efficient route to the target aniline derivative.

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Experimental Protocol:

-

Materials:

-

Acetamidoxime

-

Isatoic Anhydride

-

Sodium Hydroxide (NaOH)

-

Dimethyl Sulfoxide (DMSO)

-

Water

-

Ethyl acetate

-

Brine

-

-

Procedure:

-

To a solution of acetamidoxime (1.0 eq) in DMSO, add powdered sodium hydroxide (2.0 eq).

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add isatoic anhydride (1.0 eq) in one portion to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 76629-36-2 | [1] |

| Molecular Formula | C₉H₉N₃O | [1] |

| Molecular Weight | 175.19 g/mol | [1] |

| Appearance | Solid | |

| SMILES | Cc1nonc1c2ccccc2N | |

| InChI Key | PENHPXCQTHIVKF-UHFFFAOYSA-N |

Potential Biological Activity and Applications

While no specific biological data for this compound has been found in the public domain, the structural motifs present in the molecule suggest several areas of potential therapeutic interest. The 1,2,4-oxadiazole ring is a common feature in compounds targeting a wide range of biological targets.

Workflow for Investigating Biological Potential

The following workflow outlines the logical steps a researcher would take to investigate the biological activity of this compound.

Caption: A typical workflow for assessing the biological activity of a novel compound.

Given the prevalence of the 1,2,4-oxadiazole and aniline moieties in pharmacologically active agents, this compound could be a valuable starting point or intermediate for the development of new therapeutics in areas such as:

-

Oncology: Many kinase inhibitors and other anti-cancer agents incorporate aniline and heterocyclic scaffolds.

-

Infectious Diseases: The oxadiazole ring is present in a number of antibacterial and antifungal compounds.

-

Neuroscience: Compounds containing these motifs have been explored for their activity on various central nervous system targets.

Conclusion

This compound is a readily accessible heterocyclic compound with significant, yet underexplored, potential in drug discovery and materials science. While its specific discovery and biological profile are not well-documented in public literature, established synthetic methodologies provide a clear path for its preparation and derivatization. This guide serves as a foundational resource for researchers interested in exploring the properties and applications of this intriguing molecule, encouraging further investigation into its biological activities and potential as a building block for novel functional materials and therapeutic agents. The lack of public data represents a clear opportunity for new research to fill this knowledge gap.

References

2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline structural formula and SMILES

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline, a heterocyclic compound of interest in medicinal chemistry. The document details its chemical structure, physicochemical properties, a general synthetic protocol, and an overview of the potential biological activities associated with this class of compounds.

Core Compound Information

Structural Formula:

SMILES: CC1=NOC(=N1)C2=CC=CC=C2N[1]

Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C₉H₉N₃O | [2] |

| Molecular Weight | 175.19 g/mol | [1] |

| CAS Number | 76629-36-2 | [1] |

| Appearance | Solid | [1] |

| InChI Key | PENHPXCQTHIVKF-UHFFFAOYSA-N | [1] |

Synthesis Protocol

General Experimental Protocol: Synthesis of 5-Aryl-3-methyl-1,2,4-oxadiazoles

This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.

Step 1: Formation of the Amidoxime

-

To a solution of 2-aminobenzonitrile in a suitable solvent (e.g., ethanol), add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium carbonate or sodium hydroxide).

-

Heat the reaction mixture to reflux for several hours until the starting nitrile is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

The resulting residue, the amidoxime, can be purified by recrystallization or used directly in the next step.

Step 2: Acylation and Cyclization

-

Dissolve the amidoxime from Step 1 in a suitable solvent (e.g., pyridine or dichloromethane).

-

Add an acylating agent, such as acetic anhydride or acetyl chloride, dropwise to the solution at a controlled temperature (e.g., 0 °C).

-

Allow the reaction to warm to room temperature and stir for several hours, or gently heat to facilitate the cyclization of the intermediate O-acylamidoxime to the 1,2,4-oxadiazole ring.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield the desired this compound.

Biological Activity and Potential Applications

Quantitative biological activity data for this compound is not extensively reported in publicly accessible literature. However, the 1,2,4-oxadiazole and aniline moieties are prevalent in a wide range of biologically active compounds. Derivatives of 1,3,4-oxadiazole, a related isomer, have shown a broad spectrum of activities including antibacterial, antifungal, anti-inflammatory, and anticancer properties.

The aniline portion of the molecule is also a common feature in many pharmacologically active agents. Therefore, this compound represents a scaffold with potential for further investigation in various therapeutic areas. For instance, some 5-substituted-1,3,4-oxadiazole derivatives have been screened for their activity against enzymes like acetylcholinesterase, butyrylcholinesterase, and lipoxygenase.[3]

Workflow Diagram

The following diagram illustrates a general workflow for the synthesis and biological screening of novel oxadiazole-based compounds.

Caption: General workflow for the synthesis and biological evaluation of oxadiazole derivatives.

References

In-depth Technical Guide on 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline: Solubility and Stability

A comprehensive review of existing data for 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline reveals a significant gap in the publicly available scientific literature regarding its quantitative solubility and stability. While basic chemical properties and sourcing information are accessible, detailed experimental data and protocols are not currently published.

This guide addresses the available information and outlines the standard methodologies that would be employed to characterize the solubility and stability of this compound, providing a framework for researchers and drug development professionals.

Physicochemical Properties

Basic physicochemical information for this compound has been compiled from various chemical suppliers and databases. A summary of these properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₉N₃O | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 175.19 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| CAS Number | 76629-36-2 | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| Purity | Typically ≥95% | --INVALID-LINK-- |

Solubility Profile: A Methodological Approach

Quantitative solubility data for this compound in aqueous and organic solvents is not available in the current literature. To determine this crucial parameter, a standardized experimental protocol would be necessary.

Experimental Protocol: Equilibrium Solubility Determination

-

Preparation of Saturated Solutions: An excess amount of this compound is added to a series of vials containing different solvents (e.g., water, phosphate-buffered saline at various pH levels, ethanol, methanol, DMSO, acetonitrile).

-

Equilibration: The vials are sealed and agitated at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, the suspensions are filtered through a suitable syringe filter (e.g., 0.22 µm) to remove undissolved solid. An aliquot of the clear filtrate is then diluted with an appropriate solvent.

-

Quantification: The concentration of the dissolved compound in the diluted filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Data Reporting: The solubility is reported in units of mg/mL or µg/mL.

The logical workflow for determining solubility is illustrated in the following diagram.

Caption: Workflow for experimental solubility determination.

Stability Assessment: Forced Degradation Studies

The stability of a pharmaceutical compound is a critical attribute that influences its development, formulation, and storage. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. While no specific stability data for this compound has been published, a standard set of stress conditions would be applied.

Experimental Protocol: Forced Degradation

Forced degradation studies would expose this compound to various stress conditions to evaluate its stability.

-

Acidic and Basic Hydrolysis: The compound is dissolved in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions and heated (e.g., 60°C) for a defined period. Samples are taken at various time points, neutralized, and analyzed.

-

Oxidative Degradation: The compound is exposed to an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature. Samples are analyzed at different intervals.

-

Thermal Degradation: The solid compound is subjected to high temperatures (e.g., 80°C) in a stability chamber. Samples are analyzed at specified time points.

-

Photostability: The solid compound and its solution are exposed to a light source that provides both UV and visible light, as per ICH Q1B guidelines. A dark control is run in parallel.

-

Analysis of Degradants: A stability-indicating analytical method, typically HPLC with a photodiode array (PDA) detector or mass spectrometry (MS), is used to separate and quantify the parent compound and any degradation products.

The following diagram illustrates the logical relationships in a forced degradation study.

Caption: Logical flow of a forced degradation study.

Potential Degradation Pathways

Without experimental data, potential degradation pathways of this compound can be hypothesized based on its chemical structure. The aniline moiety is susceptible to oxidation, which could lead to the formation of various colored products. The 1,2,4-oxadiazole ring, a five-membered heterocycle, could potentially undergo ring-opening under harsh hydrolytic conditions (strong acid or base).

A potential signaling pathway for degradation could involve initial oxidation of the aniline nitrogen, followed by further reactions.

Caption: Hypothetical initial step in oxidative degradation.

Conclusion

While this compound is commercially available and its basic properties are known, there is a clear absence of detailed public data on its solubility and stability. This technical guide provides a roadmap for researchers and drug development professionals to generate this critical information by outlining standard experimental protocols for solubility determination and forced degradation studies. The generation of such data is essential for the progression of any research or development program involving this compound.

Methodological & Application

Application Notes and Protocols for 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline and its Analogs in Cancer Research

Audience: Researchers, scientists, and drug development professionals.

Introduction

The compound 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline belongs to the 1,2,4-oxadiazole class of heterocyclic compounds, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. While specific research on this compound in cancer is not extensively documented in publicly available literature, the broader family of oxadiazole derivatives has shown considerable promise as antimicrobial and anticancer agents.[1][2] This document provides an overview of the potential applications of this compound and its analogs in cancer research, based on studies of structurally related molecules. It includes potential mechanisms of action, protocols for synthesis and biological evaluation, and quantitative data from relevant studies on similar compounds.

Potential Mechanism of Action

Derivatives of 1,2,4-oxadiazoles and related 1,3,4-oxadiazoles have been investigated for their ability to inhibit various enzymatic activities and cellular processes crucial for cancer cell proliferation and survival.[1][2] Studies on analogous compounds suggest that potential anticancer mechanisms could involve:

-

Enzyme Inhibition: Certain oxadiazole derivatives have been shown to inhibit enzymes such as carbonic anhydrase and histone deacetylases.[1]

-

Tubulin Polymerization Inhibition: Some 1,3,4-oxadiazole analogs have demonstrated the ability to inhibit tubulin assembly, leading to a slowdown of the cell cycle in the G2/M phase and a reduction in cell growth.[3]

-

Receptor Tyrosine Kinase Inhibition: Molecular docking studies on a similar compound, 2,2'-(1,2,4-oxadiazole-3,5-diyl)di aniline, have indicated strong binding potential to the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), both of which are key targets in cancer therapy.[4]

Data Presentation: Anticancer Activity of Oxadiazole Derivatives

The following table summarizes the anticancer activity of various 1,3,4-oxadiazole derivatives, which are structurally related to the topic compound. This data is provided to illustrate the potential efficacy of this class of compounds against different cancer cell lines.

| Compound ID | Cancer Cell Line | Assay Type | Concentration | Result (Growth Percent Inhibition) | Reference |

| 6h | SNB-19 (CNS Cancer) | Single Dose | 10 µM | 86.61% | [3] |

| 6h | OVCAR-8 (Ovarian Cancer) | Single Dose | 10 µM | 85.26% | [3] |

| 6h | NCI-H40 | Single Dose | 10 µM | 75.99% | [3] |

| 4s | MDA-MB-435 (Melanoma) | Single Dose | 10 µM | 15.43% (Growth Percent) | [5] |

| 4s | K-562 (Leukemia) | Single Dose | 10 µM | 18.22% (Growth Percent) | [5] |

| 4s | T-47D (Breast Cancer) | Single Dose | 10 µM | 34.27% (Growth Percent) | [5] |

| 4s | HCT-15 (Colon Cancer) | Single Dose | 10 µM | 39.77% (Growth Percent) | [5] |

| 7b | MCF7 (Breast Cancer) | MTT Assay | - | IC50: 6.74 µM | [6] |

| 7d | MCF7 (Breast Cancer) | MTT Assay | - | IC50: 3.69 µM | [6] |

| 18 | 60 Cell Lines | 5-Dose Assay | - | GI50: 1.41–15.8 μM | [7] |

| 27 | 60 Cell Lines | 5-Dose Assay | - | GI50: 0.40–14.9 μM | [7] |

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of oxadiazole derivatives are crucial for reproducible research. Below are generalized protocols based on published literature for similar compounds.

Protocol 1: General Synthesis of 1,3,4-Oxadiazole Analogs

This protocol describes a common method for synthesizing N-Aryl-5-substituted-1,3,4-oxadiazol-2-amines.

Materials:

-

(E)-N-aryl-2-(substituted-benzylidene)hydrazine-1-carboxamide

-

Absolute ethanol

-

Chloramine T

-

Reflux apparatus

-

Thin-Layer Chromatography (TLC) supplies

Procedure:

-

Dissolve (E)-N-aryl-2-(substituted-benzylidene)hydrazine-1-carboxamide (1 mmol) in absolute ethanol (15 mL).

-

Add Chloramine T (0.625 mmol) to the solution.

-

Reflux the reaction mixture for 4 hours.

-

Monitor the completion of the reaction using TLC.

-

Upon completion, cool the reaction solution.

-

Filter the mixture to remove sodium chloride formed during the reaction.

-

Concentrate the filtrate to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography.

-

Characterize the final compound using spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry.[3]

Protocol 2: In Vitro Anticancer Activity Screening (NCI-60 Cell Line Panel)

This protocol outlines the single-dose assay used by the National Cancer Institute (NCI) to evaluate the anticancer activity of novel compounds.

Materials:

-

Synthesized oxadiazole compounds

-

NCI-60 human cancer cell line panel (representing leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers)

-

Appropriate cell culture media and supplements

-

Microtiter plates (96-well)

-

Sulforhodamine B (SRB) assay reagents

Procedure:

-